1-(3-Chloropropyl)pyrrolidin-2-one

Description

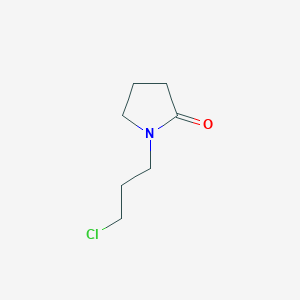

1-(3-Chloropropyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a five-membered lactam) core substituted with a 3-chloropropyl chain. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the production of domperidone, a dopamine antagonist used for gastrointestinal disorders . Its chloropropyl group enables nucleophilic substitution reactions, making it valuable for alkylation or functionalization steps in drug development .

Properties

IUPAC Name |

1-(3-chloropropyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-4-2-6-9-5-1-3-7(9)10/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLIBBYAXDZTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455326 | |

| Record name | 1-(3-chloropropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91152-30-6 | |

| Record name | 1-(3-chloropropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives.

Oxidation Reactions: Products include N-oxides or other oxidized forms.

Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

1-(3-Chloropropyl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

1-(2-Chloroacetyl)pyrrolidin-2-one (CAS 43170-60-1)

- Structural Difference : Replaces the 3-chloropropyl chain with a 2-chloroacetyl group.

- Impact on Reactivity : The chloroacetyl group is more electrophilic due to the electron-withdrawing carbonyl, facilitating faster nucleophilic acyl substitution compared to the chloropropyl chain. This makes it suitable for different reaction pathways, such as peptide coupling or ketone functionalization .

- Similarity Score : 0.92 (structural similarity to 1-(3-Chloropropyl)pyrrolidin-2-one) .

1-(3-Chloropropyl)pyrrolidine-2,5-dione (CAS 116445-61-5)

Heterocycle Variants

1-(3-Chloropropyl)piperidine

- Structural Difference : Replaces the pyrrolidin-2-one ring with a piperidine (six-membered amine ring).

- Piperidine’s stronger basicity (pKa ~11) compared to pyrrolidin-2-one (pKa ~0 for the lactam) alters its behavior in acid-catalyzed reactions .

- Application : Used in alkylation reactions but less frequently in lactam-based drug syntheses .

4-(3-Chloropropyl)morpholine

- Structural Difference : Substitutes the lactam with a morpholine ring (oxygen-containing heterocycle).

- Impact on Reactivity : The oxygen atom in morpholine enhances solubility in aqueous media and stabilizes transition states in SN2 reactions. This compound is preferred in reactions requiring polar aprotic conditions .

Chain Length and Functional Group Variations

1-(4-Chlorobutyl)-1H-imidazole

- Structural Difference : Extends the chloropropyl chain to chlorobutyl and replaces the lactam with an imidazole ring.

- Imidazole’s aromaticity and basicity (pKa ~7) make it suitable for metal coordination or catalysis .

1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

Comparative Data Table

Biological Activity

1-(3-Chloropropyl)pyrrolidin-2-one, with the CAS number 91152-30-6, is a compound of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidinone ring with a chloropropyl substituent. The chemical structure can be represented as follows:

This compound's unique structure contributes to its interaction with biological systems, particularly in relation to neurotransmitter modulation.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. It has been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin.

- Dopaminergic Activity : Studies suggest that this compound may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling in the brain. This property could have implications for treating conditions like depression and schizophrenia.

- Serotonergic Activity : There is evidence that it may also affect serotonin pathways, potentially contributing to its mood-enhancing effects.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-436) and pancreatic cancer (CAPAN-1) cells. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased cancer cell death under certain conditions .

- Modulation of Receptor Activity : By interacting with neurotransmitter receptors, particularly those associated with dopamine and serotonin, the compound may modulate synaptic transmission and neuronal excitability.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study involving animal models indicated that administration of this compound resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- Case Study 2 : In a clinical trial setting, preliminary results showed that patients receiving treatment involving this compound exhibited improved mood and cognitive function compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.